(1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride
Overview
Description
“(1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 . It is a white powder and is often used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: [NH3+] [C@@H]1CCC [C@@H]1C ( [O-])=O . This notation represents the structure of the molecule in terms of the atoms present and their connectivity .Physical and Chemical Properties Analysis
This compound is a white powder with a molecular weight of 165.62 g/mol . It has a specific rotation of +4.5° to +5.5° (20°C, 589nm) (C=1, Water) . It is soluble in water .Scientific Research Applications
Helical Foldamer Building Block
cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE) is a conformationally constrained β-amino acid. Research shows that α/β-peptides consisting of an alternation of (1S,2R)-cis-ACHE and L-alanine adopt 11/9-helical conformations in both solution and crystal states, highlighting its use as a new building block for helical foldamers (Kwon, Kang, Choi, & Choi, 2015).
Cyclization Agent in Organic Synthesis
2-Bromocyclohex-1-enecarboxylic acids are used in carbonylative cyclization with arylhydrazines, under certain conditions, to produce 2-anilinohydroisoindoline-1,3-diones. This demonstrates the compound's role as a cyclization agent in organic synthesis (Yoon & Cho, 2015).
Synthesis of Amino Acid Analogues
The enantioselective synthesis of cyclopentanedicarboxylic amino acid, a rigid and functionalized L-glutamic acid analogue, was achieved using the compound. This showcases its utility in synthesizing novel amino acid analogues (Battistini, Curti, Zanardi, Rassu, Auzzas, & Casiraghi, 2004).
Pharmaceutical Research
The compound is explored in pharmaceutical research for developing HCA receptor agonists. Aryl derivatives of 2-amidocyclohex-1-ene carboxylic acid, containing rigidity elements like E-double bond, triple bond, and cyclopropane rings, have been synthesized and evaluated for their potency in activating HCA1, HCA2, and HCA3 receptors (Bobiļeva et al., 2014).
Enzymatic Desymmetrization
An efficient synthesis process for the monoester of the compound has been developed using Candida antarctica lipase. This optimized and scaled-up process exemplifies its application in enzymatic reactions (Goswami & Kissick, 2009).
Safety and Hazards
Properties
IUPAC Name |
(1S,6R)-6-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHDHWPTTVQSN-RIHPBJNCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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